molecular formula C16H19NO4 B2921436 4-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide CAS No. 1795301-77-7

4-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Cat. No. B2921436
CAS RN: 1795301-77-7
M. Wt: 289.331
InChI Key: ARRMKEYNZVOMHE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, also known as E-FUB or FUB-EMB, is a synthetic cannabinoid compound that is used in scientific research. It is a member of the benzamide family of compounds and has a molecular formula of C21H24N2O4.

Scientific Research Applications

Pharmaceutical Research

This compound is part of a class of chemicals that are often explored for their potential therapeutic effects. Its structural similarity to other benzamide derivatives suggests it could be investigated for antitubercular activity . Benzamide derivatives have been studied for their efficacy against Mycobacterium tuberculosis, and some have shown promising results .

Mechanism of Action

Pharmacokinetics

The compound has a predicted boiling point of 4316±350 °C and a predicted density of 1147±006 g/cm3 . Its pKa is predicted to be 14.23±0.46 . These properties may influence its bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide’s action are currently unknown. As this compound is relatively new, further studies are required to understand its effects .

properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)16(18)17-11-15(19-2)14-5-4-10-21-14/h4-10,15H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRMKEYNZVOMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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